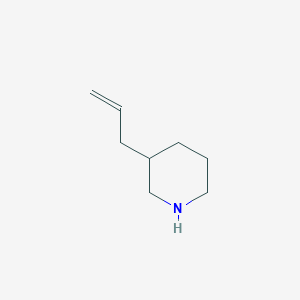
3-(Prop-2-en-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with an appropriate allyl halide under basic conditions. For example, piperidine can be reacted with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate to yield this compound. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Another method involves the use of microwave irradiation to facilitate the reaction. This approach offers the advantage of shorter reaction times and higher yields. For instance, the reaction of piperidine with allyl chloride under microwave irradiation can produce this compound efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and high throughput. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
3-(Prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Cyclization: The compound can undergo cyclization reactions to form bicyclic or polycyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Cyclization: Catalysts such as acids or bases may be used to facilitate cyclization reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Cyclization: Bicyclic or polycyclic piperidine structures.
科学研究应用
3-(Prop-2-en-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals and bioactive molecules. Piperidine derivatives are known for their pharmacological activities, including antihypertensive, antimicrobial, and anticonvulsant properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical structures.
Biological Research: this compound is used in studies investigating the biological activities of piperidine derivatives. It can be employed in assays to evaluate its effects on various biological targets.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 3-(Prop-2-en-1-yl)piperidine depends on its specific application and target. In medicinal chemistry, piperidine derivatives often interact with biological targets such as enzymes, receptors, and ion channels. The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular signaling pathways.
For example, piperidine derivatives have been shown to inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in drug discovery and development.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound of 3-(Prop-2-en-1-yl)piperidine, widely used in organic synthesis and medicinal chemistry.
N-Methylpiperidine: A methyl-substituted piperidine derivative with similar reactivity and applications.
N-Benzylpiperidine: A benzyl-substituted piperidine derivative used in the synthesis of pharmaceuticals and other bioactive molecules.
N-Acetylpiperidine: An acetyl-substituted piperidine derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and properties. This functional group allows the compound to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other piperidine derivatives.
属性
IUPAC Name |
3-prop-2-enylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-5-3-6-9-7-8/h2,8-9H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVPSHLIYFKBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-04-3 |
Source


|
| Record name | 3-(prop-2-en-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2876563.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)
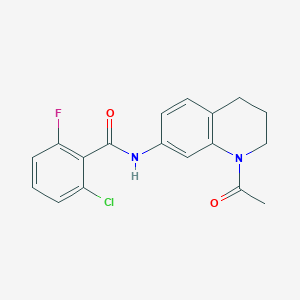

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2876569.png)

![2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
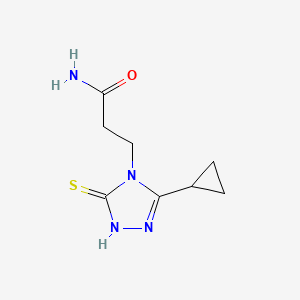
![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)
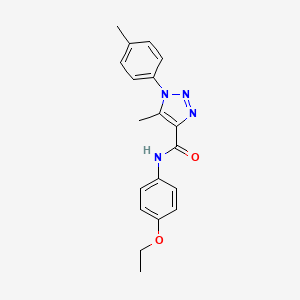
![tert-butyl N-[(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2876579.png)
![5-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2876583.png)
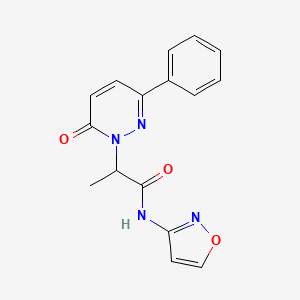
![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)
